molecular formula C38H40O7S B3822430 ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-6-O-trityl-beta-D-glucopyranoside

ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-6-O-trityl-beta-D-glucopyranoside

Cat. No. B3822430
M. Wt: 640.8 g/mol
InChI Key: GXGVFPOBPYHRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-6-O-trityl-beta-D-glucopyranoside is a compound that is commonly used in scientific research. It is a member of the family of glucopyranosides, which are important molecules in many biological processes.

Mechanism of Action

The mechanism of action of ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-6-O-trityl-beta-D-glucopyranoside is not fully understood. However, it is believed to interact with proteins that have carbohydrate-binding domains. This interaction can disrupt the function of these proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects
Ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-6-O-trityl-beta-D-glucopyranoside has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of glycosidases, which are enzymes that break down carbohydrates. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-6-O-trityl-beta-D-glucopyranoside in lab experiments is that it is a highly specific tool for studying protein-carbohydrate interactions. This compound can be used to study the interactions between specific proteins and specific carbohydrates. However, one limitation of using this compound is that it is difficult to synthesize and can be expensive.

Future Directions

There are several future directions for research on ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-6-O-trityl-beta-D-glucopyranoside. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its interactions with specific proteins and carbohydrates in more detail. Finally, researchers could explore new synthesis methods for this compound that are more efficient and cost-effective.

Scientific Research Applications

Ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-6-O-trityl-beta-D-glucopyranoside is commonly used in scientific research as a tool to study the interactions between proteins and carbohydrates. It is also used in the synthesis of other compounds that have potential therapeutic applications. For example, this compound has been used in the synthesis of glycosidase inhibitors, which have potential as anti-diabetic agents.

properties

IUPAC Name

[4-acetyloxy-6-ethylsulfanyl-5-phenylmethoxy-2-(trityloxymethyl)oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40O7S/c1-4-46-37-36(41-25-29-17-9-5-10-18-29)35(44-28(3)40)34(43-27(2)39)33(45-37)26-42-38(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,33-37H,4,25-26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGVFPOBPYHRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Acetyloxy-6-ethylsulfanyl-5-phenylmethoxy-2-(trityloxymethyl)oxan-3-yl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-6-O-trityl-beta-D-glucopyranoside
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ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-6-O-trityl-beta-D-glucopyranoside

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